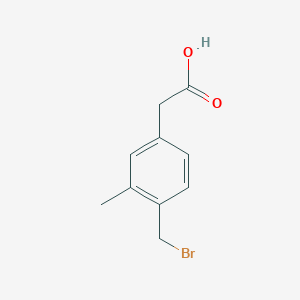
2-(4-(溴甲基)-3-甲基苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Bromomethyl)-3-methylphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a methyl group at the 3-position
科学研究应用
2-(4-(Bromomethyl)-3-methylphenyl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
作用机制
Target of Action
Similar compounds such as acetic acid are known to have antimicrobial properties and are used to treat susceptible infections .
Mode of Action
It’s known that brominated compounds often undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, replaces a leaving group, such as a bromide ion. This could potentially lead to changes in the target molecule, affecting its function .
Biochemical Pathways
Related compounds like acetic acid are involved in various metabolic processes .
Pharmacokinetics
The presence of the bromomethyl group might influence its bioavailability and metabolic stability .
Result of Action
Similar brominated compounds are known to cause changes in the target molecule, potentially affecting its function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid typically involves the bromination of 3-methylbenzyl alcohol followed by a carboxylation reaction. One common method includes the following steps:
Bromination: 3-methylbenzyl alcohol is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to yield 4-(bromomethyl)-3-methylbenzyl alcohol.
Oxidation: The bromomethylated intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly reagents and solvents is also considered to minimize hazardous waste.
化学反应分析
Types of Reactions
2-(4-(Bromomethyl)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding acyl chloride.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Thionyl chloride (SOCl2) for conversion to acyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohol.
Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of acyl chloride.
Reduction: Formation of benzyl alcohol derivatives.
Coupling: Formation of biaryl compounds.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: Lacks the bromomethyl and methyl substitutions, making it less reactive in certain substitution reactions.
4-Bromophenylacetic Acid: Contains a bromine atom directly attached to the phenyl ring, which may lead to different reactivity patterns.
3-Methylphenylacetic Acid: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-(4-(Bromomethyl)-3-methylphenyl)acetic acid is unique due to the presence of both bromomethyl and methyl groups on the phenyl ring, which provides a combination of reactivity and steric effects that can be exploited in various synthetic and research applications.
属性
IUPAC Name |
2-[4-(bromomethyl)-3-methylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJGEZCRQRVGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824605-09-5 |
Source


|
| Record name | 2-[4-(bromomethyl)-3-methylphenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2560401.png)
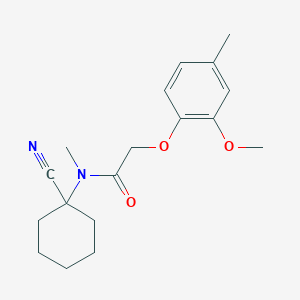
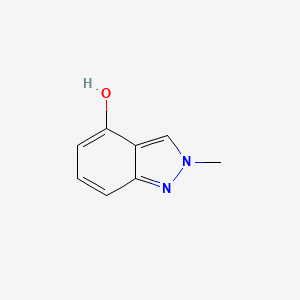
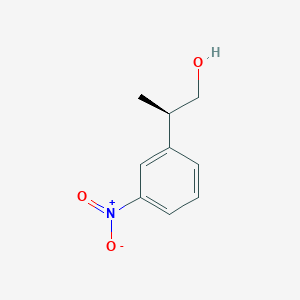
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)

![methyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2560409.png)
![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)
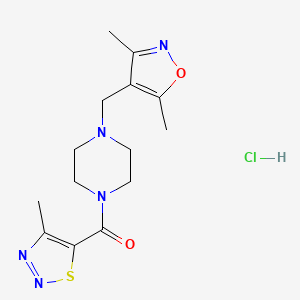
![4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2560419.png)
![2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2560420.png)
![N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2560421.png)
